Cas no 2227747-81-9 (rac-(1R,2R)-2-4-(trifluoromethyl)pyridin-3-ylcyclopropylmethanamine)

Technical Introduction: rac-(1R,2R)-2-(4-(Trifluoromethyl)pyridin-3-yl)cyclopropylmethanamine is a chiral cyclopropylamine derivative featuring a trifluoromethyl-substituted pyridine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural rigidity and the presence of a trifluoromethyl group, which can enhance metabolic stability and binding affinity. The cyclopropane ring introduces conformational constraints, potentially improving selectivity in biological interactions. Its rac-(1R,2R) stereochemistry further allows for exploration of enantioselective effects in drug discovery. This compound serves as a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or enzyme modulators. Its well-defined structure and functional groups make it suitable for structure-activity relationship (SAR) studies.
rac-(1R,2R)-2-4-(trifluoromethyl)pyridin-3-ylcyclopropylmethanamine structure
2227747-81-9 structure
Product Name:rac-(1R,2R)-2-4-(trifluoromethyl)pyridin-3-ylcyclopropylmethanamine
CAS No:2227747-81-9
MF:C10H11F3N2
MW:216.202952623367
CID:6442925
PubChem ID:165735593
Update Time:2025-08-03

rac-(1R,2R)-2-4-(trifluoromethyl)pyridin-3-ylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-4-(trifluoromethyl)pyridin-3-ylcyclopropylmethanamine
    • EN300-1940478
    • 2227747-81-9
    • rac-[(1R,2R)-2-[4-(trifluoromethyl)pyridin-3-yl]cyclopropyl]methanamine
    • Inchi: 1S/C10H11F3N2/c11-10(12,13)9-1-2-15-5-8(9)7-3-6(7)4-14/h1-2,5-7H,3-4,14H2/t6-,7+/m0/s1
    • InChI Key: CSHNUMRMRRJAPD-NKWVEPMBSA-N
    • SMILES: FC(C1C=CN=CC=1[C@@H]1C[C@H]1CN)(F)F

Computed Properties

  • Exact Mass: 216.08743285g/mol
  • Monoisotopic Mass: 216.08743285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 38.9Ų

rac-(1R,2R)-2-4-(trifluoromethyl)pyridin-3-ylcyclopropylmethanamine Pricemore >>

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Additional information on rac-(1R,2R)-2-4-(trifluoromethyl)pyridin-3-ylcyclopropylmethanamine

Comprehensive Overview of rac-(1R,2R)-2-4-(trifluoromethyl)pyridin-3-ylcyclopropylmethanamine (CAS No. 2227747-81-9)

The compound rac-(1R,2R)-2-4-(trifluoromethyl)pyridin-3-ylcyclopropylmethanamine (CAS No. 2227747-81-9) is a chiral cyclopropyl derivative featuring a trifluoromethylpyridine moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive scaffold. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropylmethanamine backbone contributes to conformational rigidity, making it an attractive target for drug discovery programs targeting CNS disorders and inflammatory conditions.

Recent literature highlights the growing interest in pyridine-containing compounds as privileged structures in medicinal chemistry. The 3-substituted pyridine motif in this molecule is particularly noteworthy, as it often improves binding affinity to biological targets while maintaining favorable pharmacokinetic properties. Researchers are actively investigating analogs of rac-(1R,2R)-2-4-(trifluoromethyl)pyridin-3-ylcyclopropylmethanamine for potential applications in neurodegenerative disease therapeutics, with particular focus on its ability to modulate neurotransmitter systems.

The synthetic challenges associated with chiral cyclopropane derivatives have spurred numerous methodological developments in asymmetric synthesis. The 1R,2R configuration of this compound presents interesting opportunities for stereoselective transformations, a topic frequently searched in academic databases and patent literature. Current trends in green chemistry have also prompted investigations into more sustainable routes for preparing such fluorinated heterocycles, addressing environmental concerns while maintaining synthetic efficiency.

From a drug development perspective, the amine functionality in rac-(1R,2R)-2-4-(trifluoromethyl)pyridin-3-ylcyclopropylmethanamine serves as a versatile handle for further derivatization, allowing medicinal chemists to explore diverse structure-activity relationships. This characteristic aligns with current pharmaceutical industry demands for modular synthetic approaches that accelerate lead optimization. Computational chemistry studies suggest this scaffold may exhibit favorable interactions with various enzyme active sites, particularly those containing aromatic stacking domains.

The physicochemical properties of CAS No. 2227747-81-9 have been carefully characterized to support its potential therapeutic applications. Its balanced lipophilicity (predicted LogP ~2.1) and moderate molecular weight (~230 g/mol) fall within desirable ranges for CNS-penetrant compounds, a feature frequently queried in drug discovery forums. The trifluoromethylpyridine component contributes to enhanced membrane permeability while maintaining sufficient aqueous solubility for formulation development.

Recent patent analyses reveal growing commercial interest in cyclopropyl-containing pharmaceuticals, with several analogs of this structural class advancing through clinical trials. The unique three-dimensional geometry imposed by the cyclopropane ring often confers improved target selectivity compared to more flexible analogs, addressing a key challenge in modern drug development. This molecular characteristic has become a hot topic in structure-based drug design discussions across scientific platforms.

Analytical method development for chiral resolution of this racemic compound represents another active research area, as evidenced by numerous chromatography-focused publications. The separation of enantiomers is crucial for understanding potential differences in pharmacological activity, a subject of considerable regulatory importance. Advanced techniques such as chiral SFC and HPLC methods have been successfully applied to this structural class.

In the context of sustainable chemistry, researchers are exploring biocatalytic approaches to synthesize optically active cyclopropane derivatives related to this compound. This aligns with current industry priorities to reduce reliance on traditional resolution methods and transition toward more environmentally benign processes. The development of such green methodologies frequently appears in search trends among synthetic organic chemists.

The stability profile of rac-(1R,2R)-2-4-(trifluoromethyl)pyridin-3-ylcyclopropylmethanamine under various conditions has been systematically evaluated to support potential formulation development. Preliminary data suggest good stability in solid state and solution under controlled conditions, though the amine group may require protection during certain synthetic transformations. These stability considerations are critical for process chemistry optimization, a recurring theme in pharmaceutical manufacturing discussions.

Emerging applications in materials science have also been proposed for structurally related fluorinated pyridine compounds, particularly in the development of advanced functional materials. While the primary focus remains on pharmaceutical applications, this diversification potential adds another dimension to the compound's scientific significance. Materials science databases show increasing cross-disciplinary interest in such hybrid organic frameworks.

From a safety assessment perspective, preliminary in vitro screening of related cyclopropylamine derivatives has shown promising selectivity profiles, with minimal off-target activity against common antitargets. This pharmacological cleanliness is highly valued in current drug discovery paradigms, where polypharmacology concerns dominate many development discussions. The compound's structural features may offer advantages in this regard compared to more flexible analogs.

The intellectual property landscape surrounding CAS 2227747-81-9 and its structural analogs continues to evolve, with recent filings emphasizing novel synthetic routes and therapeutic applications. Patent analytics reveal particular interest in neurological indications, reflecting unmet medical needs in this therapeutic area. This commercial aspect complements the scientific interest in the compound's unique structural features.

Future research directions likely include further exploration of structure-activity relationships around the pyridine-cyclopropane core, development of more efficient asymmetric syntheses, and investigation of potential prodrug strategies to optimize delivery characteristics. These anticipated developments align with current industry priorities and frequently appear in search queries related to advanced drug design methodologies.

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